molecular formula C22H27NO2 B013075 2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate CAS No. 102476-22-2

2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate

Katalognummer: B013075
CAS-Nummer: 102476-22-2
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: IXKPRDSSKVNTLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.455 g/mol . It is known for its unique structure, which includes a diphenylacetic acid moiety and a pyrrolidinyl ethyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(1-ethyl-2-pyrrolidinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(1-ethyl-2-pyrrolidinyl)ethanol, which may exert biological effects through various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester is unique due to its combination of the diphenylacetic acid moiety and the pyrrolidinyl ethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

102476-22-2

Molekularformel

C22H27NO2

Molekulargewicht

337.5 g/mol

IUPAC-Name

2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate

InChI

InChI=1S/C22H27NO2/c1-2-23-16-9-14-20(23)15-17-25-22(24)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3

InChI-Schlüssel

IXKPRDSSKVNTLV-UHFFFAOYSA-N

SMILES

CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Synonyme

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.